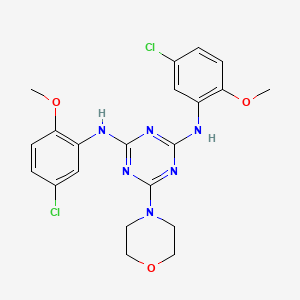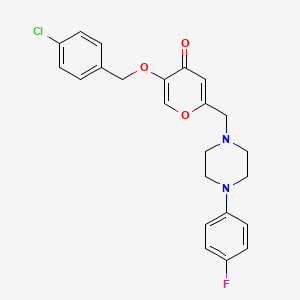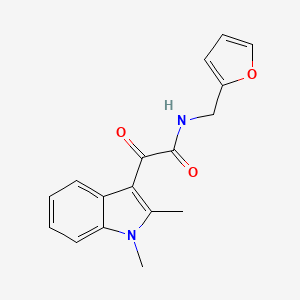
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole, also known as CMI, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology.
作用机制
The mechanism of action of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole involves its ability to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C (Srivastava et al., 2015). These enzymes are involved in various cellular processes, including DNA replication and cell signaling. By inhibiting their activity, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can disrupt these processes and induce apoptosis in cancer cells or modulate inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can modulate various biochemical and physiological processes in cells and organisms. For example, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has been shown to modulate the levels of various cytokines and chemokines, which are involved in inflammatory processes (Srivastava et al., 2015). 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has also been shown to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in neurological processes (Srivastava et al., 2015).
实验室实验的优点和局限性
One advantage of using 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has been shown to have low toxicity in various cell lines and animal models (Srivastava et al., 2015). However, one limitation of using 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the development of more soluble forms of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole for use in various experiments. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole and its potential side effects in humans.
Conclusion
In conclusion, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole, or 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole, is a chemical compound that has potential applications in medicine and biotechnology. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully understand its mechanisms of action and potential side effects.
合成方法
The synthesis of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole involves the reaction of 2,5-dimethoxyaniline with paraformaldehyde in the presence of hydrochloric acid to form 2,5-dimethoxybenzylamine. This intermediate is then reacted with imidazole in the presence of phosphorus oxychloride and triethylamine to yield 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole (Srivastava et al., 2015).
科学研究应用
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells (Srivastava et al., 2015). 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis (Srivastava et al., 2015). In addition, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease (Srivastava et al., 2015).
属性
IUPAC Name |
1-(chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-16-9-3-4-12(17-2)10(5-9)11-6-15(7-13)8-14-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRMAKRMHGNBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53415927 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)



![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)


![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)


![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)
